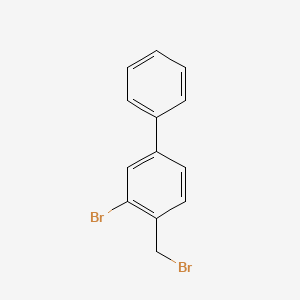

3-Bromo-4-(bromomethyl)-1,1'-biphenyl

Description

Properties

IUPAC Name |

2-bromo-1-(bromomethyl)-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Br2/c14-9-12-7-6-11(8-13(12)15)10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOBZQVMPUJYXEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(bromomethyl)-1,1’-biphenyl typically involves the bromination of 4-methylbiphenyl. The process can be carried out using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction conditions often include maintaining a controlled temperature to ensure selective bromination at the desired positions.

Industrial Production Methods: In an industrial setting, the production of 3-Bromo-4-(bromomethyl)-1,1’-biphenyl can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-(bromomethyl)-1,1’-biphenyl undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.

Oxidation and Reduction Reactions: The bromomethyl group can be oxidized to a carboxylic acid or reduced to a methyl group under appropriate conditions.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium amide (NaNH₂) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Coupling Reactions: Palladium catalysts (Pd(PPh₃)₄) and bases like potassium carbonate (K₂CO₃) in solvents such as tetrahydrofuran (THF).

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products:

Substitution Reactions: Formation of biphenyl derivatives with various functional groups.

Coupling Reactions: Formation of extended biphenyl systems with diverse substituents.

Oxidation Reactions: Conversion to carboxylic acids or aldehydes.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

- Substitution Reactions : The compound can undergo nucleophilic substitution reactions where the bromine atoms can be replaced by other nucleophiles such as amines or thiols. This property makes it useful for synthesizing more complex organic molecules.

- Coupling Reactions : It is particularly valuable in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. This reaction typically involves the coupling of aryl halides with boronic acids, leading to the formation of biphenyl derivatives .

- Oxidation and Reduction : The bromomethyl group can be oxidized to carboxylic acids or reduced to methyl groups under specific conditions, allowing for further functionalization of the molecule.

Biological Applications

Potential Drug Development

- 3-Bromo-4-(bromomethyl)-1,1'-biphenyl is being investigated for its interactions with biological macromolecules. Its unique structure may influence its ability to interact with proteins and enzymes, making it a candidate for drug development.

- Biochemical Pathways : Research into its role in biochemical pathways is ongoing, with studies focusing on how such compounds can modulate biological processes .

Industrial Applications

Advanced Materials Production

- This compound plays a role in the production of advanced materials such as liquid crystals and organic semiconductors. These materials are crucial in developing technologies like OLEDs (Organic Light Emitting Diodes) and LCDs (Liquid Crystal Displays) .

- Polymer Chemistry : It is also utilized in creating polymers with specific properties due to its brominated structure, which can enhance material performance in various applications.

Case Studies

Several studies have highlighted the applications of this compound:

- Synthesis of Novel Pharmaceuticals : A study demonstrated that derivatives of this compound could inhibit specific enzyme activities linked to cancer progression. The modifications allowed for enhanced selectivity towards target proteins .

- Development of OLED Materials : Research showed that incorporating this compound into OLED structures improved the efficiency and stability of light emission compared to traditional materials .

- Polymer Innovations : Investigations into polymer blends containing this compound revealed enhanced mechanical properties and thermal stability, making them suitable for high-performance applications.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(bromomethyl)-1,1’-biphenyl involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms. These atoms can undergo nucleophilic substitution, allowing the compound to form covalent bonds with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

4,4'-Bis(Bromomethyl)-1,1'-biphenyl

- Molecular Formula : C₁₄H₁₂Br₂

- Molecular Weight : 340.05 g/mol

- Substituents : Bromomethyl groups at both 4- and 4'-positions.

- Key Differences :

- Higher molecular weight due to additional bromomethyl group.

- Symmetrical substitution pattern enhances crystallinity and stability compared to the asymmetrical 3-Bromo-4-(bromomethyl)-1,1'-biphenyl.

- Applications : Used in polymer cross-linking and as a precursor for liquid crystals .

- Safety : Classified as a skin, eye, and respiratory irritant; requires stringent ventilation and personal protective equipment (PPE) during handling .

4-Bromo-3-iodo-1,1'-biphenyl

3-Bromo-3'-chloro-1,1'-biphenyl

4-(Bromomethyl)-3-chloro-4′-(trifluoromethyl)-1,1′-biphenyl

- Molecular Formula : C₁₄H₁₀BrClF₃

- Molecular Weight: Not reported .

- Substituents : Bromomethyl at 4-position, chlorine at 3-position, and trifluoromethyl (-CF₃) at 4'-position.

- Key Differences :

Comparative Analysis Table

Research Findings and Trends

- Reactivity : Bromomethyl groups in biphenyls are pivotal for alkylation reactions, while halogen position (e.g., 3-Br vs. 4-Br) dictates regioselectivity in cross-couplings .

- Environmental Persistence : Chlorinated derivatives (e.g., 3-Bromo-3'-chloro-1,1'-biphenyl) show longer environmental half-lives than bromine-only compounds, raising regulatory concerns .

Biological Activity

3-Bromo-4-(bromomethyl)-1,1'-biphenyl is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and applications in various fields.

Chemical Structure and Properties

This compound is a biphenyl derivative that contains two bromine atoms and a bromomethyl group. Its structure can be represented as follows:

This chemical configuration contributes to its unique properties and biological interactions.

Target Proteins and Enzymes

Research has shown that this compound interacts with various proteins and enzymes, notably cyclin-dependent kinases (CDKs). By inhibiting CDK activity, the compound disrupts cell cycle regulation, leading to cell cycle arrest and potential apoptosis in cancer cells .

Biochemical Pathways

The compound affects several biochemical pathways:

- Cell Cycle Regulation : By inhibiting CDKs, it alters the normal progression of the cell cycle, impacting DNA replication and cell division.

- Signal Transduction : The inhibition of specific kinases influences cellular signaling pathways that control growth and differentiation .

Antiviral Activity

In studies assessing antiviral properties, compounds related to this compound have demonstrated significant inhibitory effects against various viruses. For instance, derivatives were tested for their ability to inhibit yellow fever virus replication, showing over 50% inhibition at concentrations of 50 µM .

Anticancer Potential

The compound has been evaluated for its anticancer properties. In vitro studies indicated that it effectively inhibits the proliferation of cancer cell lines by inducing cell cycle arrest through CDK inhibition. This mechanism suggests potential applications in cancer therapy .

Table 1: Summary of Biological Activities

Dosage Effects

In Vivo Studies

Animal model studies have shown that the biological effects of this compound vary with dosage. Lower doses may exhibit therapeutic effects by selectively inhibiting disease-related pathways without significant toxicity .

Metabolic Pathways

The compound interacts with various metabolic enzymes, influencing metabolic flux within cells. Its transport and distribution are mediated through specific transporters that facilitate cellular uptake and localization to target organelles.

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-4-(bromomethyl)-1,1'-biphenyl, and how do reaction conditions influence yield?

The compound can be synthesized via Suzuki-Miyaura coupling or electrophilic aromatic substitution. For example, bromomethyl groups are introduced using brominating agents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous solvents (e.g., CCl₄) . Yield optimization requires precise control of temperature (60–80°C) and stoichiometry (1.2–1.5 equiv. NBS). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from di-brominated byproducts. NMR monitoring (e.g., δ 4.55 ppm for -CH₂Br in CDCl₃) confirms regioselectivity .

Q. How should researchers characterize the purity and structural integrity of this compound?

Combine multiple analytical techniques:

- 1H/13C NMR : Identify bromomethyl protons (δ 4.5–4.7 ppm) and aromatic protons (δ 7.3–7.6 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 325.91 for C₁₃H₁₁Br₂).

- XRD : Resolve crystal packing (if crystallizable) to validate biphenyl planarity and substituent positions .

- HPLC : Use reverse-phase C18 columns (acetonitrile/water) to detect impurities (<1% area).

Q. What are the stability considerations for handling and storing this compound?

The compound is light-sensitive and moisture-reactive. Store under inert gas (Ar/N₂) at –20°C in amber vials. Decomposition pathways include hydrolysis of bromomethyl groups to hydroxymethyl derivatives, detectable via TLC (Rf shift) or IR (loss of C-Br stretch at ~600 cm⁻¹) . Avoid prolonged exposure to bases or nucleophiles during reactions.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations (B3LYP/6-311G**) model transition states for Suzuki couplings. Key parameters:

- Electrophilicity : The bromomethyl group increases electron withdrawal at the 4-position, lowering the LUMO energy (−2.1 eV) and enhancing oxidative addition with Pd(0) .

- Steric effects : Biphenyl torsional angles (>30°) hinder Pd coordination at the ortho position, favoring para reactivity . Validate with kinetic studies (e.g., Hammett plots) and compare computed vs. experimental coupling yields.

Q. What strategies resolve contradictory data in regioselective functionalization of this compound?

Conflicting reactivity reports (e.g., bromine vs. iodine substitution) may arise from solvent polarity or catalyst choice. Systematic approaches:

- Competition experiments : Compare reaction rates in DMF vs. THF using identical Pd catalysts (e.g., Pd(PPh₃)₄).

- Isotopic labeling : Introduce 18O or deuterium to track mechanistic pathways (e.g., SN2 vs. radical mechanisms for bromine displacement) .

- In-situ monitoring : Use Raman spectroscopy to detect intermediate Pd-aryl complexes.

Q. How is this compound utilized in synthesizing supramolecular or polymeric materials?

The bromomethyl group serves as a crosslinking site:

- Metal-organic frameworks (MOFs) : React with ditopic ligands (e.g., 4,4'-bipyridine) under solvothermal conditions to form 2D networks .

- Dendrimers : Iterative alkylation with polyamines (e.g., ethylenediamine) generates branched architectures. Monitor degree of branching via MALDI-TOF .

- Photoresponsive polymers : Incorporate azobenzene derivatives via nucleophilic substitution; UV-vis spectroscopy tracks cis-trans isomerization .

Methodological Considerations

Q. What safety protocols are essential for handling this compound?

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (LD50 ~200 mg/kg in rodents) .

- Spill management : Neutralize with sodium thiosulfate to reduce Br₂ release.

- Waste disposal : Collect in halogenated waste containers; incinerate at >1,000°C .

Q. How can researchers troubleshoot low yields in Ullmann-type couplings involving this compound?

Common issues and solutions:

- Catalyst deactivation : Use freshly prepared CuI/N-ligand systems (e.g., 1,10-phenanthroline) to stabilize active Cu species.

- Solvent choice : High-boiling solvents (e.g., DMF, 150°C) improve reaction homogeneity.

- Substrate inhibition : Pre-activate aryl bromides with Mg turnings to form Grignard intermediates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.